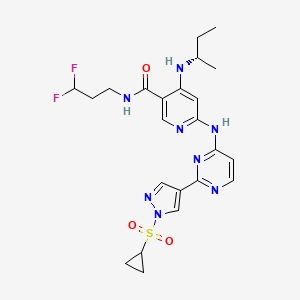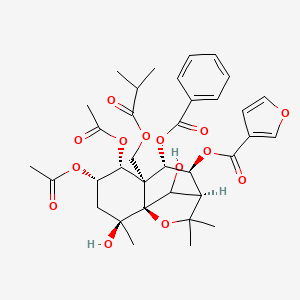
Celangulin XIX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celangulin XIX is a sesquiterpene polyol ester isolated from the plant Celastrus angulatus. It is known for its potent insecticidal properties, particularly against the larvae of Mythimna separata, a common pest in agriculture . The compound has a molecular formula of C35H42O14 and a molecular weight of 686.70 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Celangulin XIX is typically isolated from the root bark of Celastrus angulatus through a series of extraction and purification steps. The process involves the use of solvents like methanol and ethyl acetate, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound involves the use of macroporous adsorption resin for extraction. This method enhances the yield and purity of the compound. Nuclear magnetic resonance coupling fingerprint technology is employed for quality detection, ensuring high accuracy, stability, and repeatability .
Analyse Chemischer Reaktionen
Types of Reactions
Celangulin XIX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products
The major products formed from these reactions include various ester derivatives of this compound, which have been studied for their enhanced insecticidal activities .
Wissenschaftliche Forschungsanwendungen
Celangulin XIX has a wide range of applications in scientific research:
Chemistry: It serves as a lead compound for the development of new insecticides.
Biology: The compound is used to study the biochemical pathways involved in insect metabolism.
Medicine: Research is ongoing to explore its potential as a natural pesticide with minimal environmental impact.
Industry: This compound is used in the formulation of eco-friendly pesticides
Wirkmechanismus
Celangulin XIX exerts its insecticidal effects by targeting the H subunit of V-ATPase, an essential enzyme in insects. The compound binds to this subunit, inhibiting its activity and leading to the disruption of ion balance within the insect cells. This ultimately results in the death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celangulin V: Another sesquiterpene polyol ester from Celastrus angulatus, known for its insecticidal properties.
Azadirachtin: A compound derived from the neem tree, also used as a natural insecticide.
Veratramine: A plant-derived compound with insecticidal activity
Uniqueness
Celangulin XIX is unique due to its high potency and specificity against Mythimna separata. Its ability to inhibit the H subunit of V-ATPase sets it apart from other insecticides, making it a valuable compound for developing new, eco-friendly pest control methods .
Eigenschaften
Molekularformel |
C35H42O14 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C35H42O14/c1-18(2)29(39)44-17-34-27(46-20(4)37)23(45-19(3)36)15-33(7,42)35(34)26(38)24(32(5,6)49-35)25(47-31(41)22-13-14-43-16-22)28(34)48-30(40)21-11-9-8-10-12-21/h8-14,16,18,23-28,38,42H,15,17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
RIOWQBKQTCGNEP-AYXGDJHISA-N |
Isomerische SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
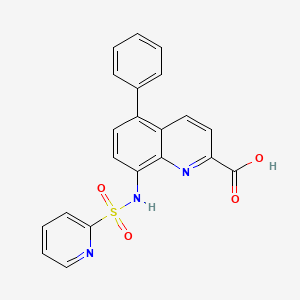

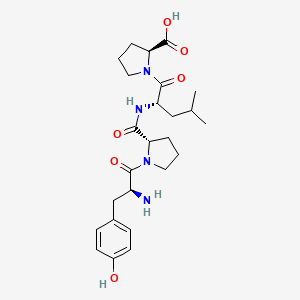

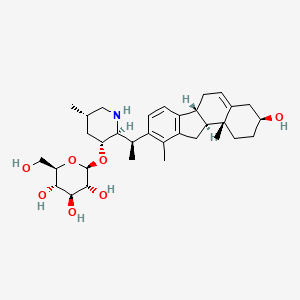
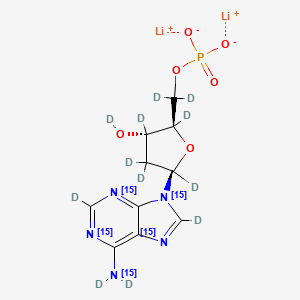


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
